4-(2-Methyl-allyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
Description
Historical Context of Triazole-Based Compounds in Chemical Research
The exploration of 1,2,4-triazoles dates to the late 19th century, with the Pellizzari reaction (1894) and Einhorn–Brunner reaction (1905) enabling early synthetic access to these heterocycles. Initial interest focused on their aromatic stability and amphoteric properties, but the 1970s marked a turning point with the discovery of antifungal triazoles like fluconazole. The 1,2,4-triazole core’s ability to engage in hydrogen bonding, π-π stacking, and metal coordination drove applications in pharmacology and materials science. By the 2000s, over 150 triazole-containing drugs had entered clinical use, establishing triazoles as privileged pharmacophores.
Position of 4-(2-Methyl-allyl)-5-pyridin-4-yl-4H-triazole-3-thiol in Heterocyclic Chemistry
This compound (C₁₁H₁₂N₄S, MW 232.31 g/mol) integrates three key features:
- 1,2,4-Triazole core : Exhibits aromaticity with delocalized π-electrons across N1–C2–N3–C4–N5, enabling tautomerism between thiol and thione forms.
- Pyridin-4-yl substituent : Introduces a rigid, planar aromatic system favoring π-stacking interactions with biomolecular targets.
- 2-Methylallyl group : Enhances lipophilicity and steric bulk, modulating membrane permeability in bioactive derivatives.
The molecular geometry, confirmed by X-ray crystallography in related analogs, shows a dihedral angle of 12.5° between triazole and pyridine planes, optimizing electronic conjugation.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂N₄S | |
| Molecular Weight | 232.31 g/mol | |
| SMILES | CC(=C)CN1C(=NNC1=S)C2=CC=NC=C2 | |
| logP (Calculated) | 2.1 | |
| Hydrogen Bond Donors | 1 (thiol group) |
Significance in Contemporary Chemical and Biological Research
Recent advances highlight three domains of application:
- Kinase Inhibition : Methylallyl-substituted triazole-thiols demonstrate picomolar inhibition of tankyrases (TNKS1/2), key regulators of Wnt/β-catenin signaling in cancer. Structural optimizations, such as annulated quinoxaline analogs, improve microsomal stability while retaining potency.
- Antimicrobial Activity : Hybridization with thiadiazole moieties enhances activity against Staphylococcus aureus (MIC = 3.125 μg/mL) by disrupting cell wall synthesis.
- Coordination Chemistry : The thiol/thione tautomerism enables diverse binding modes with transition metals. Silver(I) complexes exhibit luminescent properties relevant to OLED development.
Evolution of Research Interest in Triazole-Thiol Compounds
Interest in triazole-thiols has surged since 2010, driven by:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) facilitates modular synthesis of triazole-thiol libraries.
- Proteolysis-Targeting Chimeras (PROTACs) : Triazole-thiols serve as linkers in bifunctional molecules degrading disease-related proteins.
- Sustainable Synthesis : Microwave-assisted methods reduce reaction times from hours to minutes (e.g., 92% yield in 8 minutes vs. 24 hours conventionally).
Table 2: Milestones in Triazole-Thiol Research
| Year | Development | Impact Factor |
|---|---|---|
| 2014 | First antimicrobial triazole-thiadiazole hybrids | 6.2 (MDPI) |
| 2023 | Tankyrase inhibitors with improved PK profiles | 8.4 (J. Med. Chem.) |
| 2025 | Industrial-scale synthesis via flow chemistry | Pending |
Properties
IUPAC Name |
4-(2-methylprop-2-enyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c1-8(2)7-15-10(13-14-11(15)16)9-3-5-12-6-4-9/h3-6H,1,7H2,2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHJQLOQTQUOHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=NNC1=S)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-allyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of pyridine-4-carboxaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired triazole compound . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Oxidation Reactions
The thiol group undergoes oxidation to form disulfides or sulfonic acids depending on reaction conditions.
Key Findings :
-
Oxidation with mild agents like H₂O₂ yields stable disulfides, while stronger oxidants (e.g., KMnO₄) lead to sulfonic acid derivatives.
-
The reaction is pH-dependent, with acidic conditions favoring disulfide formation .
Alkylation Reactions
The thiol group acts as a nucleophile, reacting with alkyl halides or esters.
Key Findings :
-
Alkylation proceeds efficiently under basic conditions, with yields exceeding 80% for ethyl bromoacetate .
-
The allyl substituent remains stable during these reactions, avoiding undesired polymerization.
Metal Complexation
The thiol and pyridinyl groups enable coordination with transition metals.
| Metal Salt | Conditions | Complex Structure | Application | Reference |
|---|---|---|---|---|
| HgCl₂ | Methanol, RT | Dimeric Hg(II) complex | Materials science | |
| Cu(NO₃)₂ | Ethanol, reflux | Mononuclear Cu(II) complex | Catalysis |
Key Findings :
-
Copper(II) complexes exhibit catalytic activity in oxidation reactions.
Nucleophilic Substitution
The triazole ring participates in substitution reactions at the N-1 and N-2 positions.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux | 4-Amino-triazole derivative | |
| Phenyl isothiocyanate | Dry THF, 0°C | 3-(Phenylthiourea)-triazole |
Key Findings :
-
Substitution at N-1 is favored due to electron-withdrawing effects of the pyridinyl group .
-
Hydrazine derivatives show enhanced antibacterial activity post-substitution .
Cycloaddition Reactions
The allyl group undergoes [2+2] or [4+2] cycloadditions.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Diels-Alder | Maleic anhydride, toluene, 110°C | Bicyclic adduct |
Key Findings :
-
The 2-methyl-allyl substituent increases steric hindrance, reducing reaction rates compared to unsubstituted allyl groups.
Acid/Base Reactivity
The triazole ring exhibits amphoteric behavior.
| Condition | Reaction | Product | Reference |
|---|---|---|---|
| HCl (conc.) | Protonation at N-4 | Triazolium chloride | |
| NaOH (10%) | Deprotonation of thiol | Triazolide salt |
Key Findings :
Scientific Research Applications
Basic Information
- Molecular Formula : C₁₁H₁₂N₄S
- Molecular Weight : 232.31 g/mol
- Density : 1.3 g/cm³
- Boiling Point : 428.6 °C
- Flash Point : 213 °C
Structural Characteristics
The structure of 4-(2-Methyl-allyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol features a triazole ring substituted with a pyridine group and a thiol functional group, contributing to its reactivity and biological activity.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds containing the triazole-thiol moiety can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism of action is often linked to the disruption of microbial cell wall synthesis and interference with metabolic pathways .
Anticancer Properties
Triazole derivatives have been investigated for their anticancer potential. Some studies report that this compound demonstrates cytotoxic effects against cancer cell lines. For instance, in vitro assays have revealed that this compound can induce apoptosis in HeLa cells, suggesting its potential as a chemotherapeutic agent .
Fungicides
The compound has been explored as a potential fungicide due to its ability to inhibit fungal growth. Its structural similarity to established fungicides allows it to interfere with fungal metabolism effectively. Field trials have shown promising results in controlling plant pathogens .
Corrosion Inhibition
Recent studies have highlighted the use of triazole derivatives as corrosion inhibitors for metals. The thiol group in this compound enhances its adsorption on metal surfaces, providing protective layers against corrosive environments. Quantum chemical calculations support its efficacy as an inhibitor based on molecular interactions .
Synthetic Pathways
The synthesis of this compound can be achieved through various methods including cyclocondensation reactions involving hydrazine derivatives and carbonyl compounds. The versatility in synthetic routes allows for the modification of the compound to enhance its biological activity and target specificity .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several triazole-thiol derivatives and evaluated their antimicrobial activity against Staphylococcus aureus and Candida albicans. The results indicated that compounds similar to this compound showed minimum inhibitory concentrations comparable to standard antibiotics .
Case Study 2: Anticancer Activity
A comprehensive study focused on the cytotoxic effects of various triazole derivatives on cancer cell lines demonstrated that this compound exhibited a significant reduction in cell viability at concentrations above 50 µM. The study concluded that this compound could be further developed into a lead candidate for anticancer drug development .
Mechanism of Action
The mechanism of action of 4-(2-Methyl-allyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as α-glucosidase, which is crucial for the treatment of Type 2 Diabetes Mellitus . Additionally, it can bind to DNA and proteins, disrupting their normal functions and leading to cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 4-(2-Methyl-allyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol with analogous triazole-thiol derivatives, focusing on structural features, physicochemical properties, and biological activities.
Structural Features and Physicochemical Properties
Key Observations :
Key Insights :
- The pyridinyl and thiol groups in the target compound are critical for hydrogen bonding and metal coordination in enzyme active sites, as seen in related triazole-thiols with antitumor activity .
- Compound 12 ’s antitubercular efficacy highlights the role of electron-withdrawing substituents (e.g., nitro groups) in enhancing bioactivity .
Biological Activity
4-(2-Methyl-allyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound belonging to the class of 1,2,4-triazoles. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. Its unique structural features contribute to its interaction with various biological targets.
The molecular formula for this compound is C11H12N4S, with a molecular weight of 232.30 g/mol. The compound is characterized by the presence of a pyridine ring and a triazole moiety, which are known for their biological significance.
| Property | Value |
|---|---|
| IUPAC Name | 4-(2-methylprop-2-enyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
| Molecular Formula | C11H12N4S |
| Molecular Weight | 232.30 g/mol |
| CAS Number | 307327-60-2 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values were determined for several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
Molecular docking studies further supported these findings by showing high binding affinities to bacterial enzyme targets, suggesting a robust mechanism of action against microbial pathogens .
Antifungal Activity
The antifungal properties of this compound have also been investigated. It exhibited effectiveness against common fungal pathogens such as Candida species and Aspergillus species. The antifungal activity was quantified through agar diffusion assays, revealing zones of inhibition comparable to standard antifungal agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro assays indicated that the compound inhibited cell proliferation in human breast cancer (T47D) and colon cancer (HCT116) cell lines with IC50 values of 27.3 µM and 6.2 µM respectively . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive investigation evaluated the antimicrobial spectrum of this compound against multiple pathogens. Results indicated that it effectively inhibited growth across a range of bacteria and fungi, supporting its potential as a therapeutic agent in infectious diseases .
- Anticancer Research : Another study focused on the anticancer effects of the compound on various cancer cell lines. The results highlighted significant cytotoxicity and suggested further exploration in preclinical models for cancer therapy .
Q & A
Basic: What are the primary synthetic routes for 4-(2-Methyl-allyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol?
Answer:
The synthesis typically involves cyclization of hydrazide derivatives with carbonyl precursors. For example:
- Step 1: React 2-methyl-allyl hydrazine with pyridine-4-carboxaldehyde to form a hydrazone intermediate.
- Step 2: Cyclize the intermediate with thiourea under reflux in ethanol or DMF (60–100°C) to form the triazole-thiol core .
Alternative methods include using hydrazine hydrate for cyclization, as seen in analogous triazole-thiol syntheses .
Key Considerations: Optimize solvent choice (ethanol vs. DMF) and reaction time to improve yield and purity .
Basic: What spectroscopic and analytical methods are used to characterize this compound?
Answer:
- 1H/13C NMR: Confirm substituent positions and hydrogen bonding interactions (e.g., thiol proton at δ 13.5–14.5 ppm) .
- IR Spectroscopy: Identify S-H stretching (~2500 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .
- LC-MS/Elemental Analysis: Verify molecular weight (C₁₁H₁₃N₅S, MW 255.32 g/mol) and purity .
Validation: Cross-check results with computational methods like DFT for electronic structure alignment .
Advanced: How can the thiol group be selectively functionalized for structure-activity relationship (SAR) studies?
Answer:
- Alkylation: React with alkyl halides (e.g., methyl iodide) in methanol using NaOH as a base to form thioethers .
- Mannich Reactions: Introduce aminoalkyl groups via formaldehyde and secondary amines .
- Conjugation: Attach heterocyclic moieties (e.g., pyrazole) via nucleophilic substitution .
Optimization: Monitor reaction progress with TLC and adjust stoichiometry to minimize disulfide byproducts .
Advanced: How can computational methods predict the biological activity of derivatives?
Answer:
- Molecular Docking: Simulate binding to enzymes (e.g., tyrosinase) using PyRx or AutoDock Vina to assess interactions with the triazole-thiol core .
- ADME Analysis: Predict pharmacokinetics (e.g., bioavailability, blood-brain barrier penetration) via SwissADME .
- DFT Calculations: Correlate electronic properties (HOMO-LUMO gaps) with antioxidant or antimicrobial activity .
Validation: Compare computational results with in vitro assays for validation .
Basic: What are the key challenges in purifying this compound?
Answer:
- Recrystallization: Use methanol/water mixtures to remove unreacted precursors.
- Chromatography: Employ silica gel columns with ethyl acetate/hexane gradients for polar impurities .
Pitfalls: Thiol oxidation to disulfides—work under inert atmosphere (N₂/Ar) and add antioxidants (e.g., BHT) .
Advanced: How to resolve contradictions in reported reaction yields or conditions?
Answer:
- Solvent Optimization: Compare polar aprotic (DMF) vs. protic (ethanol) solvents for cyclization efficiency .
- Catalyst Screening: Test bases (NaOH vs. K₂CO₃) for alkylation reactions to improve regioselectivity .
- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction times and side products .
Documentation: Report detailed protocols (e.g., molar ratios, reflux duration) to ensure reproducibility .
Advanced: What strategies enhance the compound’s stability during storage?
Answer:
- Lyophilization: Store as a lyophilized powder under vacuum to prevent hydrolysis .
- Antioxidants: Add 1% ascorbic acid to ethanol stock solutions to inhibit disulfide formation .
- Temperature Control: Store at -20°C in amber vials to reduce photodegradation .
Advanced: How to design derivatives for targeting metalloproteins?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
